molecular formula C12H15Br B13500630 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B13500630
M. Wt: 239.15 g/mol
InChI Key: SKYFBQBTOJFAAH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a compound belonging to the class of annulenes, which are monocyclic hydrocarbons containing conjugated double bonds. This particular compound features a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether solvents.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The primary product is 6,7,8,9-tetrahydro-5H-benzoannulene.

Scientific Research Applications

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic annulene with six carbon atoms.

    Cyclooctatetraene: An eight-membered annulene with alternating double bonds.

    Naphthalene: A fused aromatic system with two benzene rings.

Uniqueness

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to the presence of the bromomethyl group, which makes it more reactive and versatile in chemical synthesis compared to other annulenes. Its tetrahydro structure also imparts different chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene is a brominated organic compound characterized by its unique fused ring structure. With the molecular formula C12H15BrC_{12}H_{15}Br and a molecular weight of approximately 239.15 g/mol, this compound has garnered attention in various fields of research due to its potential biological activities and chemical properties.

Chemical Structure

The compound features a bromomethyl group attached to a tetrahydrobenzoannulene framework, which influences its reactivity and interactions with biological systems. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene
Molecular FormulaC12H15BrC_{12}H_{15}Br
Molecular Weight239.15 g/mol
CAS Number1537035-94-1

The biological activity of brominated compounds often involves interactions with cellular components such as enzymes and receptors. The presence of the bromomethyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with target sites within microbial cells. This property could lead to the modulation of metabolic pathways or inhibition of critical enzymatic functions.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : In related research involving other brominated compounds, it was observed that certain derivatives can inhibit the T3SS in pathogenic bacteria. This system is crucial for bacterial virulence and represents a potential target for antibiotic development .
  • Antioxidant Activity : Compounds with similar structures have also been explored for their antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection and reduce oxidative stress-related damage.

Synthesis and Characterization

The synthesis of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene typically involves halogenation reactions that introduce the bromomethyl group into the tetrahydrobenzoannulene framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Comparative Analysis with Analog Compounds

To better understand the biological potential of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene, it is useful to compare its activity with that of related compounds:

Compound NameAntimicrobial ActivityNotes
6,7,8,9-Tetrahydro-5H-benzo annuleneLowParent compound
2-Bromo-6,7,8,9-tetrahydro-5H-benzo annuleneModerateExhibits enhanced activity
5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene Potential (needs study)Unique structural features

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

InChI

InChI=1S/C12H15Br/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8,11H,1-2,5,7,9H2

InChI Key

SKYFBQBTOJFAAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)CBr

Origin of Product

United States

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